(+)-Ethopropazine

Butyrylcholinesterase Cholinesterase inhibition Stereoselectivity

For robust, reproducible BChE inhibition and muscarinic receptor studies, source optically pure (+)-Ethopropazine (CAS 852369-53-0). This (R)-enantiomer demonstrates superior stereospecific affinity for butyrylcholinesterase (Kd = 61 nM) and consistent M1/M2 antagonism (Ki = 3.1/7.2 nM), avoiding the variability of racemic mixtures. With validated enantiomeric purity ≥97.9% ee and established chiral separation parameters, it is the definitive reference standard for analytical method validation and pharmacological assays requiring precise stereochemical control.

Molecular Formula C19H24N2S
Molecular Weight 312.5 g/mol
CAS No. 852369-53-0
Cat. No. B1211071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Ethopropazine
CAS852369-53-0
Molecular FormulaC19H24N2S
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m1/s1
InChIKeyCDOZDBSBBXSXLB-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Ethopropazine (CAS 852369-53-0) for Anticholinergic and Cholinesterase Research


(+)-Ethopropazine, also known as (R)-profenamine or (R)-ethopropazine (CAS 852369-53-0), is the (+)-enantiomer of the phenothiazine derivative ethopropazine (profenamine). It is a chiral small molecule that acts as a muscarinic acetylcholine receptor antagonist and a selective butyrylcholinesterase (BChE) inhibitor [1][2]. The compound possesses a stereogenic center, and its (R)-configuration has been assigned as the (+)-enantiomer [1]. Ethopropazine has historically been used as an antiparkinsonian agent, with anticholinergic, antihistamine, and antiadrenergic actions [3].

Why (+)-Ethopropazine (CAS 852369-53-0) Cannot Be Substituted by Racemic or (S)-Enantiomer in Research


Chiral compounds often exhibit significant differences in pharmacodynamic and pharmacokinetic behavior between enantiomers. In the case of ethopropazine, the (R)-enantiomer demonstrates stereoselective interactions with butyrylcholinesterase (BChE), showing a higher affinity compared to the (S)-enantiomer [1]. Using racemic ethopropazine or the (S)-enantiomer may introduce variability in experimental outcomes, especially in studies targeting BChE inhibition or muscarinic receptor binding. Therefore, procurement of the optically pure (+)-enantiomer is essential for assays requiring precise stereochemical control and for investigations into enantiomer-specific pharmacological effects.

(+)-Ethopropazine (CAS 852369-53-0) Quantitative Differentiation Evidence Guide


Stereoselective Butyrylcholinesterase (BChE) Inhibition: (+)-Enantiomer vs. (-)-Enantiomer and Racemate

The (+)-enantiomer of ethopropazine (R-ethopropazine) demonstrates stereoselective inhibition of human butyrylcholinesterase (BChE) with a dissociation constant (K_d) of 61 nM for the enzyme-inhibitor complex, which is 2.3-fold lower (higher affinity) than the 140 nM observed for the (S)-enantiomer [1]. The racemate exhibits an intermediate K_d of 88 nM [1]. For the complex with acetylated BChE, K_d values are 268 nM for the (R)-enantiomer, 730 nM for the (S)-enantiomer, and 365 nM for the racemate, further confirming the stereoselective advantage of the (R)-form [1].

Butyrylcholinesterase Cholinesterase inhibition Stereoselectivity

Muscarinic Receptor Binding Affinity: (+)-Ethopropazine M1 vs. M2 Selectivity

(+)-Ethopropazine binds to rat brain muscarinic receptors with Ki values of 3.1 nM in forebrain (M1-enriched) and 7.2 nM in hindbrain (M2-enriched) preparations [1]. This yields a modest M1/M2 selectivity ratio of approximately 2.3. In contrast, other anticholinergic agents like trihexyphenidyl and biperiden exhibit markedly higher M1 selectivity, while ethopropazine shows relatively balanced M1/M2 affinity [2].

Muscarinic receptors Anticholinergic Receptor binding

Selective BChE Inhibition: (+)-Ethopropazine vs. Acetylcholinesterase (AChE)

(+)-Ethopropazine inhibits human butyrylcholinesterase (BChE) with an IC50 of 15.14 µM in erythrocyte lysates while displaying negligible inhibition of acetylcholinesterase (AChE) at concentrations up to 500 µM [1]. This contrasts with other BChE inhibitors like tetrahydoaminoacridine (tacrine), which also inhibits AChE, and highlights (+)-ethopropazine's utility as a selective BChE probe.

Cholinesterase selectivity BChE inhibitor AChE

Anti-Nicotinic Potency: (+)-Ethopropazine vs. Other Antiparkinsonian Anticholinergics

In a mouse model of nicotine-induced convulsion, (+)-ethopropazine (as racemate) exhibited an ED50 of 4.9 mg/kg for preventing convulsions, comparable to biperiden (4.6 mg/kg) and more potent than benztropine (7.4 mg/kg) and caramiphen (7.8 mg/kg), but less potent than procyclidine (3.1 mg/kg) and trihexyphenidyl (3.3 mg/kg) [1].

Nicotinic antagonism Antiparkinsonian ED50

Chiral Purity and Enantioseparation: (+)-Ethopropazine Analytical Benchmark

The (+)-enantiomer of ethopropazine has been prepared with high optical purity (97.9% enantiomeric excess) via fractional crystallization of diastereomeric salts [1]. A validated HPLC method using a Chiralcel OJ column and n-hexane/t-butanol/triethylamine (100:3:0.5) mobile phase achieves baseline separation of enantiomers with a selectivity factor (α) of 1.68 [1]. This analytical capability ensures that purchased (+)-ethopropazine can be verified for stereochemical integrity.

Chiral chromatography Enantiomeric purity HPLC

(+)-Ethopropazine (CAS 852369-53-0) Recommended Research and Industrial Applications


Stereospecific BChE Inhibition Assays for Alzheimer's and Organophosphate Research

Utilize (+)-ethopropazine as a potent and selective BChE inhibitor (K_d = 61 nM) to dissect the role of BChE in acetylcholine regulation, neuroinflammation, and organophosphate detoxification. Its stereospecific affinity ensures consistent dose-response relationships in enzymatic and cell-based models [1].

Muscarinic Receptor Subtype Profiling in CNS Disorders

Employ (+)-ethopropazine as a balanced M1/M2 muscarinic antagonist (Ki = 3.1 nM M1, 7.2 nM M2) for comparative studies against highly M1-selective agents like trihexyphenidyl. This application is relevant for understanding extrapyramidal side effects and therapeutic mechanisms in Parkinson's disease and drug-induced movement disorders [2][3].

Chiral Reference Standard for Analytical Method Development

Leverage the well-characterized chiral separation parameters (α = 1.68 on Chiralcel OJ) and high enantiomeric purity (97.9% ee) of (+)-ethopropazine as a reference standard for developing and validating HPLC or CE methods for chiral phenothiazine analysis in pharmaceutical quality control and forensic toxicology [4].

Anti-Nicotinic Activity Screening in Extrapyramidal Symptom Models

Use (+)-ethopropazine (ED50 = 4.9 mg/kg for nicotine-induced convulsion prevention) as a comparator compound in animal models of extrapyramidal symptoms to benchmark novel antiparkinsonian agents or to investigate nicotinic-cholinergic interactions in the basal ganglia [5].

Quote Request

Request a Quote for (+)-Ethopropazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.